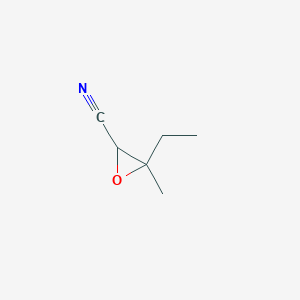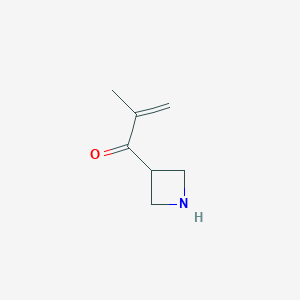![molecular formula C13H15N3O B13182463 6-amino-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13182463.png)
6-amino-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one typically involves the use of metal catalysts. One common method is the Cu(I)-catalyzed synthesis, which involves the reaction of 2-halobenzamides with aryl aldehydes or dimethyl acetamide (DMA) in the presence of an azide ion as a nitrogen source . This process includes C–N coupling, reductive amination, cyclization, and oxidation steps .
Industrial Production Methods
the use of metal catalysts and accessible reagents suggests that scalable production methods could be developed based on existing synthetic routes .
化学反応の分析
Types of Reactions
6-amino-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazoline core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include azide ions, aryl aldehydes, and dimethyl acetamide. The reactions often require metal catalysts such as Cu(I) or Cu(OAc)2 and are conducted under specific temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Cu(I)-catalyzed synthesis can yield various quinazoline derivatives with different functional groups .
科学的研究の応用
6-amino-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are being explored for developing new drugs.
Industry: The compound’s unique structure makes it useful in materials science and catalysis research
作用機序
The mechanism of action for 6-amino-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Quinazolin-4(3H)-ones: These compounds share a similar core structure but differ in their functional groups and biological activities.
Indolo[1,2-a]quinazolinones: These compounds are synthesized using similar methods and have comparable biological properties.
Uniqueness
6-amino-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one is unique due to its specific amino and methyl substitutions, which confer distinct chemical and biological properties compared to other quinazoline derivatives .
特性
分子式 |
C13H15N3O |
|---|---|
分子量 |
229.28 g/mol |
IUPAC名 |
6-amino-1-methyl-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-11-one |
InChI |
InChI=1S/C13H15N3O/c1-8-4-2-6-10-11(8)13(17)16-7-3-5-9(14)12(16)15-10/h2,4,6,9H,3,5,7,14H2,1H3 |
InChIキー |
LHDMTYSVBYISOQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)N=C3C(CCCN3C2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{[(Propan-2-yl)amino]methyl}piperidin-2-one](/img/structure/B13182383.png)


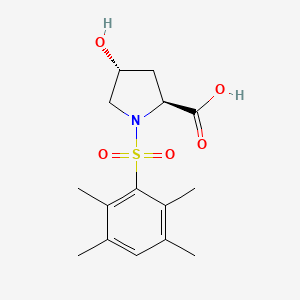
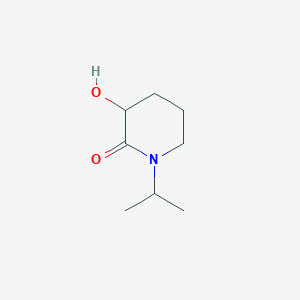
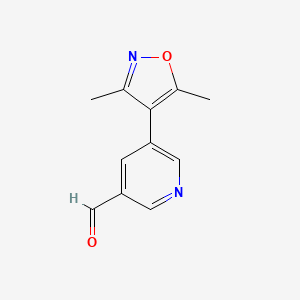

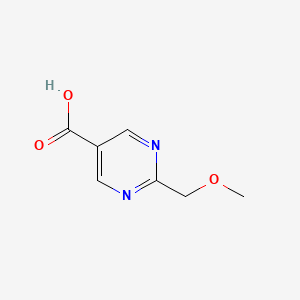
![4-[2-(Propan-2-yloxy)ethoxy]piperidine hydrochloride](/img/structure/B13182453.png)
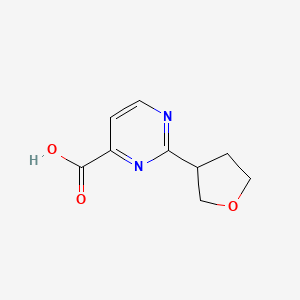
![7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13182460.png)

